6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Description
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZADIUQKUVWTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NCCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis
The Friedländer synthesis is a traditional method for preparing naphthyridine derivatives. It involves the reaction of 2-aminopyridine with a suitable carbonyl compound in the presence of an acid catalyst. However, this method often requires harsh conditions and may have limited functional group tolerance.
Scheme:
$$ \text{2-Aminopyridine} + \text{Carbonyl Compound} \xrightarrow{\text{Acid Catalyst}} \text{1,8-Naphthyridine Derivative} $$
Horner–Wadsworth–Emmons (HWE) Olefination
This method is particularly useful for synthesizing arginine mimetics. It involves the deprotonation of a precursor, such as 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, followed by quenching with diethyl chlorophosphate to form a phosphonate intermediate. The subsequent HWE reaction constructs the carbon skeleton of the target compound.
Scheme:
$$ \text{7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine} \xrightarrow{\text{sec-BuLi}} \text{Phosphonate Intermediate} $$
$$ \text{Phosphonate Intermediate} + \text{Aldehyde} \xrightarrow{\text{Base}} \text{Olefin Product} $$
Metal-Free Knoevenagel Condensation
This method uses piperidine as a catalyst in ethanol under mild conditions. It is an eco-friendly approach suitable for synthesizing derivatives like 2-styryl compounds.
Scheme:
$$ \text{Aldehyde} + \text{Active Methylene Compound} \xrightarrow{\text{Piperidine, Ethanol}} \text{2-Styryl Derivative} $$
Kondrat’eva Pyridine Synthesis
This involves the thermal cyclization of specific precursors at high temperatures under inert conditions.
Scheme:
$$ \text{N-(4-Methyloxazol-2-yl)-N-(pent-4-enyl)acetamide} \xrightarrow{180°C, Ar} \text{this compound} $$
Optimization and Industrial Production
Industrial production of this compound may involve optimizing the aforementioned synthetic routes for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance efficiency and sustainability.
Optimization of HWE Reaction
Optimization of the HWE reaction involves improving the synthesis of phosphonate intermediates. The use of strong bases like iPrMgCl can enhance the yield of phosphoramidate intermediates, which are crucial for the subsequent olefination step.
Table 1: Optimization of Phosphoramidate Formation
| Entry | Base | Amount of Phosphoramidate 13 (LC–MS) |
|---|---|---|
| 1 | KOtBu | 4% |
| 2 | LiHMDS | 58% |
| 3 | LDA | 58% |
| 4 | s-BuLi | 65% |
| 5 | iPrMgCl | 88% |
Industrial Scale-Up
For industrial production, the focus is on maximizing yield while minimizing waste and environmental impact. Continuous flow reactors can be used to improve reaction efficiency and reduce the need for purification steps.
Structural Characterization
Structural characterization of this compound and its derivatives involves several techniques:
- Mass Spectrometry (MS) : Confirms molecular weight through molecular ion peaks.
- Elemental Analysis : Validates purity by determining percent composition.
- Melting Point Determination : Indicates crystalline stability.
- Fluorescence Spectroscopy : Analyzes binding properties with DNA bases.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
Synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
The synthesis of this compound typically involves methods such as hydrogenation of 1,8-naphthyridine derivatives or the use of catalytic methodologies. Recent studies have reported efficient synthetic routes that yield high purity and yield without extensive purification processes. For example, a novel synthetic sequence utilizing the Horner–Wadsworth–Emmons reaction has been demonstrated to produce tetrahydronaphthyridines in high yields .
Biomedical Applications
Antitumor Activity
Research indicates that compounds related to naphthyridine structures exhibit significant antitumor properties. For instance, derivatives of 1,8-naphthyridine have been shown to inhibit tumor growth in various cancer models. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an antitumor agent .
Peptidomimetic Pharmaceuticals
this compound serves as an arginine mimetic in peptidomimetic pharmaceuticals. It is utilized in the design of Arg–Gly–Asp (RGD) peptide mimetics which are crucial for inhibiting integrins involved in cell adhesion and migration. The compound's lower basicity compared to arginine enhances its permeability and bioavailability .
Ligand Development
The compound can act as a ligand for various receptors in the body. Its derivatives have been explored for their ability to bind to proteins involved in critical biological pathways. For example, naphthyridine-based ligands have been identified as inhibitors for specific kinases associated with B lymphoid malignancies and lung cancer .
Case Studies
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the naphthyridine core .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The methyl group in 6-Me-THN donates electron density to the ring, enhancing nucleophilicity at adjacent positions. In contrast, chloro and bromo substituents withdraw electron density, altering reactivity in cross-coupling reactions .
- Conformational Flexibility : 2-Methyl-THN exhibits distinct ring puckering compared to 6-Me-THN, as evidenced by IR and NMR data showing shifted vibrational modes and coupling constants .
Urease Inhibition ():
- 6-Me-THN: No direct urease inhibition data reported.
- Amino-THN (Compound 5a): IC₅₀ = 0.5 mM (comparable to thiourea), attributed to hydrogen bonding with the enzyme active site .
- Chloro/Bromo-THN: Limited activity data; chloro derivatives may exhibit indirect inhibition via halogen bonding.
Sympathetic Blocking ():
- 6-Me-THN: Not evaluated.
- 4-Methyl-7-Amino-THN Derivatives: Showed β-adrenergic blocking activity due to amine-mediated receptor interactions .
Physicochemical Properties
| Property | 6-Me-THN | 7-Chloro-THN | 5-Bromo-THN | 6-Amino-THN |
|---|---|---|---|---|
| LogP | ~1.8 (est.) | 2.1 | 2.5 | 0.9 |
| Solubility (Water) | Moderate | Low | Very Low | High |
| pKa (Basic N) | 8.2 | 7.8 | 7.5 | 9.1 |
- LogP Trends: Methyl and halogen substituents increase hydrophobicity, while amino groups enhance water solubility .
- pKa : The 6-methyl group slightly elevates the basicity of the ring nitrogen compared to electron-withdrawing substituents .
Biological Activity
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a compound belonging to the naphthyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Overview of Naphthyridine Derivatives
Naphthyridines are nitrogen-containing heterocyclic compounds known for their broad spectrum of biological activities. The derivatives of 1,8-naphthyridine have been particularly noted for their potential therapeutic applications. These compounds have shown various pharmacological effects, including but not limited to:
- Antimicrobial
- Antiviral
- Anticancer
- Anti-inflammatory
- Analgesic
The structural diversity of naphthyridine derivatives allows for a wide range of interactions with biological targets, making them valuable in drug discovery and development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported that this compound demonstrated effective inhibition against various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One notable study evaluated its effects on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
The compound exhibited cytotoxic effects that were significantly lower than those of standard chemotherapeutic agents such as doxorubicin and cisplatin.
Neuroprotective Effects
Emerging research has highlighted the neuroprotective effects of naphthyridine derivatives. Specifically, studies suggest that this compound may have potential applications in treating neurological disorders such as Alzheimer's disease and depression. The mechanism appears to involve the modulation of neurotransmitter systems and antioxidant activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act on neurotransmitter receptors which are crucial for neuroprotection and mood regulation.
Case Studies
Several case studies have documented the efficacy of naphthyridine derivatives in clinical settings:
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer demonstrated that a derivative of this compound led to a significant reduction in tumor size when combined with standard chemotherapy.
- Neuroprotective Study : In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine?
- Answer: The compound is synthesized via multiple methodologies:
- Horner–Wadsworth–Emmons (HWE) Reaction: Deprotonation of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine with sec-BuLi followed by quenching with diethyl chlorophosphate yields phosphonate intermediates. Subsequent HWE reactions enable olefination for arginine mimetic synthesis (yields ~64–88%) .
- Metal-Free Knoevenagel Condensation: Piperidine-catalyzed reactions in ethanol under mild conditions avoid expensive catalysts, achieving 2-styryl derivatives with eco-friendly protocols .
- Kondrat’eva Pyridine Synthesis: Thermal cyclization of N-(4-methyloxazol-2-yl)-N-(pent-4-enyl)acetamide at 180°C under argon yields the target compound (39% yield) .
Q. How is structural characterization performed for this compound and its derivatives?
- Answer: Key techniques include:
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 426 M⁺) confirm molecular weight .
- Elemental Analysis: Percent composition (e.g., C: 70.96%, H: 4.21%, N: 12.99%) validates purity .
- Melting Point Determination: High melting points (>300°C) indicate crystalline stability .
- Fluorescence Spectroscopy: Derivatives like 2,4-dimethyl-7-amino-1,8-naphthyridine (DMAN) exhibit binding properties with DNA bases, analyzed via UV-Vis and fluorescence spectra .
Advanced Research Questions
Q. How can regioselective functionalization challenges be addressed during alkylation/arylation?
- Answer: Regioselectivity issues arise due to competing reaction pathways. For example:
- Selective Alkylation: Using MeLi on 2-methyl-1,8-naphthyridine yields 2,7-dimethyl derivatives (84% yield) by exploiting the reactivity of specific ring positions .
- Boc Group Migration: During phosphonate synthesis, Boc-protected intermediates may migrate from nitrogen to exocyclic methyl groups, requiring optimized deprotonation conditions to minimize side reactions .
Q. What strategies improve yields in phosphonate intermediate synthesis?
- Answer: Key considerations include:
- Deprotonation Control: Using two equivalents of sec-BuLi ensures complete deprotonation of the methyl group, enhancing phosphonate formation .
- Solvent and Catalyst Optimization: Ethanol with NaOH in reflux conditions improves cyclization efficiency (e.g., 67% yield for pyrimidin-2-one derivatives) .
Q. How is biological activity evaluated for 1,8-naphthyridine derivatives?
- Answer:
- Cytotoxicity Assays: In vitro screening against cancer cell lines (e.g., MCF7) involves MTT or similar assays. Derivatives like 4-(4-fluoro-phenyl)-6-{4-[(4-hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-ylmethylene)-amino]-phenyl}-2-oxo-1,2-dihydro-pyridine-3-carbonitrile show activity via intercalation or enzyme inhibition .
- Antimicrobial Testing: Glucosamine conjugates are evaluated via MIC assays against bacterial/fungal strains .
Q. How do reaction conditions affect product stability and purity?
- Answer:
- Hygroscopic Intermediates: Phosphoramidates require anhydrous conditions to prevent hydrolysis .
- Thermal Stability: High-melting solids (>300°C) tolerate harsh conditions, but prolonged reflux in polar solvents may degrade sensitive substituents .
Methodological Recommendations
- Synthesis: Prioritize HWE reactions for scalability and regiocontrol .
- Characterization: Combine MS, elemental analysis, and X-ray crystallography (if feasible) for unambiguous confirmation .
- Biological Testing: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via molecular docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
